molecular formula C12H24O B14734660 2,2,4,4,5,5-Hexamethylhexan-3-one CAS No. 5340-46-5

2,2,4,4,5,5-Hexamethylhexan-3-one

Cat. No.: B14734660
CAS No.: 5340-46-5
M. Wt: 184.32 g/mol
InChI Key: KOFIQPLLXPZPBE-UHFFFAOYSA-N
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Description

Such highly substituted ketones are typically associated with unique steric and electronic properties, influencing their reactivity, solubility, and applications in organic synthesis or material science. The absence of direct data in the provided sources necessitates comparative analysis with structurally or functionally related compounds from the evidence, as detailed below.

Properties

CAS No.

5340-46-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2,2,4,4,5,5-hexamethylhexan-3-one

InChI

InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3

InChI Key

KOFIQPLLXPZPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on compounds sharing structural motifs such as branched alkyl chains, heteroatom substitutions, or analogous functional groups. Data are derived from the provided evidence, with limitations noted where applicable.

3(2H)-Furanone, 2,2,4,4,5,5-Hexafluorodihydro (CAS 854103-11-0)

  • Molecular Formula : C₄H₂F₆O
  • Molecular Weight : 204.06 g/mol (calculated)
  • Functional Group: Fluorinated dihydrofuranone
  • Key Properties: High electronegativity due to six fluorine substituents, enhancing stability against nucleophilic attack. Potential applications in agrochemicals or pharmaceuticals due to fluorinated motifs .
  • Contrast with Target Ketone: The target ketone lacks fluorine atoms, suggesting lower polarity and different reactivity profiles. The furanone’s cyclic structure introduces ring strain, absent in the linear hexamethyl ketone.

2,2,4,4,5,5-Hexamethyl-1,3-dioxa-2-silacyclopentane (CAS 3081-20-7)

  • Molecular Formula : C₈H₁₈O₂Si
  • Molecular Weight : 174.31 g/mol
  • Functional Group : Siloxane ring with hexamethyl substituents
  • Key Properties :
    • Silicon incorporation enhances thermal stability and hydrophobicity.
    • Applications in silicone-based polymers or coatings .
  • Contrast with Target Ketone :
    • The siloxane’s heterocyclic structure and Si-O bonds differ fundamentally from the ketone’s carbonyl group.
    • Lower molecular weight (174.31 vs. hypothetical >200 g/mol for the ketone) implies divergent physical states (e.g., liquid vs. solid).

2,2,4,4,5,5-Hexabromodiphenyl Ether (CAS 68631-49-2)

  • Molecular Formula : C₁₂H₄Br₆O
  • Molecular Weight : 643.58 g/mol
  • Functional Group : Brominated diphenyl ether
  • Key Properties :
    • High logP (~9.99 inferred from similar brominated compounds) indicates extreme lipophilicity.
    • Environmental persistence and bioaccumulation risks .
  • Contrast with Target Ketone :
    • The ether linkage and aromatic bromination contrast with the aliphatic ketone’s structure.
    • The hexabromo compound’s environmental toxicity profile is unlikely to align with the ketone’s hypothetical behavior.

Di-tert-dodecyl Polysulfide (CAS 68425-15-0)

  • Molecular Formula : C₂₄H₅₀S₃
  • Molecular Weight : 434.85 g/mol
  • Functional Group : Branched alkyl polysulfide
  • Key Properties :
    • High logP (9.99) and PSA (75.9 Ų) suggest applications as lubricant additives or vulcanization agents .
  • Contrast with Target Ketone :
    • Sulfur atoms introduce radical scavenging properties, absent in the ketone.
    • The polysulfide’s larger molecular weight and branched alkyl chains may confer higher viscosity.

Research Implications and Limitations

The absence of direct data on 2,2,4,4,5,5-Hexamethylhexan-3-one in the provided evidence underscores the need for targeted experimental studies. Comparative analysis with structurally related compounds suggests:

  • Reactivity : The ketone’s steric hindrance may reduce nucleophilic addition rates compared to less-substituted analogs.
  • Solubility : Predicted lower polarity than fluorinated or brominated compounds, favoring organic solvents.
  • Safety : Unlike brominated ethers or polysulfides, the ketone is less likely to exhibit bioaccumulation but may require handling precautions typical of volatile organics.

Further research should prioritize synthesizing this compound and characterizing its physical, toxicological, and industrial properties.

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